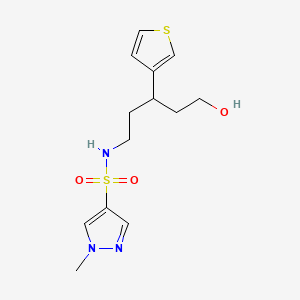
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H19N3O3S2 and its molecular weight is 329.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a sulfonamide group, and a thiophene moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production .
- Antimicrobial Properties : The compound's structure suggests it could exhibit antimicrobial activity against various pathogens, as seen with other thiophene derivatives.
1. Anti-inflammatory Effects
Studies have indicated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory properties.
2. Antimicrobial Activity
Research on thiophene derivatives has shown promising results against various bacterial strains. For example, compounds with similar structures were tested against E. coli and Bacillus subtilis, demonstrating significant antimicrobial effects . The potential for this compound to act against microbial infections warrants further investigation.
3. Neuroprotective Effects
Some studies suggest that pyrazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Compounds in this class have been evaluated for their ability to inhibit MAO-B, an enzyme linked to neurodegeneration .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:
Case Studies
In one study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The most promising candidates exhibited significant inhibition of inflammatory markers in vitro, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. Results indicated that certain derivatives showed potent activity against gram-positive and gram-negative bacteria, highlighting the potential for this compound in treating infections .
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-16-9-13(8-14-16)21(18,19)15-5-2-11(3-6-17)12-4-7-20-10-12/h4,7-11,15,17H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJMUCBIAVEMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














